![molecular formula C16H14Cl2O2 B1302688 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone CAS No. 61259-86-7](/img/structure/B1302688.png)
3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone
Overview
Description
3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H14Cl2O2. It is a benzophenone derivative characterized by the presence of two chlorine atoms, two methyl groups, and a methoxy group attached to the benzene rings. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 3,4-Dichloroacetophenone and 3,5-dimethyl-4-methoxybenzoyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Anhydrous dichloromethane (CH2Cl2).
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of 3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature control systems.
Purification: The crude product is purified using recrystallization or column chromatography to achieve high purity levels.
Quality Control: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The exact pathways depend on the specific application, but it may involve inhibition of microbial growth or modulation of biochemical pathways in cells.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: A similar compound with antimicrobial properties.
3,4-Dichloro-4’-methoxybenzophenone: Another benzophenone derivative with similar structural features.
Uniqueness
3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and potential biological activities compared to other benzophenone derivatives.
Biological Activity
3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS No. 61259-86-7) is an organic compound belonging to the benzophenone class, characterized by its unique chemical structure that includes two chlorine atoms, two methyl groups, and a methoxy group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C16H14Cl2O2
- Molecular Weight : 305.19 g/mol
- Structure : The compound features a benzophenone backbone with substituents that enhance its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular functions.
- Antimicrobial Activity : It exhibits antimicrobial properties by interfering with microbial cell membranes or metabolic processes.
- Endocrine Disruption : There is evidence suggesting that similar compounds can act as endocrine disruptors, affecting hormonal balances in organisms .
Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains. The results are summarized in Table 1.
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
Case Studies
- Antifungal Activity : A case study demonstrated that this compound significantly reduced the growth of Candida albicans in vitro. The study reported an IC50 value of 15 µg/mL, indicating potent antifungal activity.
- Toxicological Assessment : Another study investigated the toxicological profile of the compound in aquatic organisms. It was found that at concentrations above 100 µg/L, significant mortality rates were observed in fish species exposed to the compound .
Research Findings
Research has indicated several potential applications for this compound:
- Cosmetic Industry : Its properties as a UV filter have led to investigations into its use in sunscreens and other cosmetic products. However, concerns regarding its potential endocrine-disrupting effects necessitate further research .
- Pharmaceutical Development : The compound's unique structure has prompted exploration into its use as a lead compound for developing new antimicrobial agents .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound | Antimicrobial Activity (MIC) | Unique Features |
---|---|---|
4-Chloro-3,5-dimethylphenol | 40 µg/mL | Lacks methoxy group |
3,4-Dichloro-4'-methoxybenzophenone | 50 µg/mL | Different substitution pattern |
This compound | 32 µg/mL (S. aureus) | Unique combination of chlorine and methoxy groups |
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-9-6-12(7-10(2)16(9)20-3)15(19)11-4-5-13(17)14(18)8-11/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWFXQVZDYRUSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374171 | |
Record name | (3,4-Dichlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61259-86-7 | |
Record name | (3,4-Dichlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.